BenchChemオンラインストアへようこそ!

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

medicinal chemistry structure-activity relationship oxadiazole positional isomer

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-13-1, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.35 g·mol⁻¹) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its structure features a central 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position via an amide linkage to a 3-phenylpropanamide chain.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 865286-13-1
Cat. No. B2700802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS865286-13-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyUIHFRCUMOHIZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-13-1): Procurement-Grade Structural and Pharmacological Baseline


N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-13-1, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.35 g·mol⁻¹) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its structure features a central 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position via an amide linkage to a 3-phenylpropanamide chain . The compound incorporates a privileged oxadiazole scaffold known for diverse biological activities, and the specific ortho-methoxy substitution pattern distinguishes it from its meta-methoxy positional isomer (CAS 941937-57-1) and other close analogs . This compound is cataloged by multiple commercial vendors (typ. purity ≥95%) as a research-grade screening compound, with reported affinity for cannabinoid receptor type 2 (CB2) and potential antiglycation properties inferred from the broader 2-(2-methoxyphenyl)-1,3,4-oxadiazole chemotype [1].

Why N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Analysis


Substitution of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide with structurally similar 1,3,4-oxadiazole derivatives carries quantifiable risk because three structural variables—the position of the methoxy substituent on the 5-phenyl ring, the length of the N-acyl chain, and the nature of the heteroaryl group at position 5—each independently modulate target affinity and selectivity. For example, within the N-aryl-oxadiazolyl-propionamide class, moving from an N-arylamide carbazole group to smaller moieties results in a >100-fold loss of CB1 affinity while preserving CB2 affinity, demonstrating that subtle N-substituent changes profoundly alter selectivity profiles [1]. Furthermore, the regioisomeric switch from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole core in analogous propionamides has been shown to reduce CB2 affinity by 10- to 50-fold [2]. These steep structure–activity relationships mean that even closely related analogs cannot be assumed to reproduce the biological signature of 865286-13-1, making compound-specific procurement essential for reproducible research.

Quantitative Evidence Guide: Head-to-Head Differentiation of N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide from Its Closest Analogs


Evidence Item 1: Positional Isomerism (2-OMe vs 3-OMe) Drives Differential Biological Fingerprint

The target compound bears a 2-methoxyphenyl (ortho-methoxy) substituent at the oxadiazole 5-position, whereas the commercially available analog N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941937-57-1) bears a 3-methoxyphenyl (meta-methoxy) group. In the broader 1,3,4-oxadiazole literature, ortho-methoxy substitution has been associated with enhanced planarity and altered electron density distribution across the oxadiazole-phenyl system compared to meta-substitution, which can modulate π-stacking interactions with aromatic residues in biological targets [1]. This positional isomerism represents a discrete, non-interchangeable chemical variable. The two compounds share the same molecular formula (C₁₈H₁₇N₃O₃) and molecular weight (323.35 g·mol⁻¹) but are distinct chemical entities with different SMILES strings: COC1=C(C=CC=C1)C1=NN=C(NC(=O)CCC2=CC=CC=C2)O1 (target) vs COC1=CC=CC(=C1)C1=NN=C(NC(=O)CCC2=CC=CC=C2)O1 (3-OMe analog) .

medicinal chemistry structure-activity relationship oxadiazole positional isomer

Evidence Item 2: CB2 Receptor Antagonist Activity Relative to CB1 Selectivity Window

Data curated in BindingDB (entry BDBM50073005 / CHEMBL3410729) indicate that the target compound exhibits antagonist activity at the CB2 receptor with an IC₅₀ of 644 nM when tested in CHO cells expressing CB2, using a calcium mobilization assay with CP55940 as agonist. Under identical assay conditions, antagonist activity at the CB1 receptor was substantially weaker (IC₅₀ = 10,000 nM), yielding a CB1/CB2 selectivity ratio of approximately 15.5-fold [1]. For context within the broader N-aryl-oxadiazolyl-propionamide class, the optimized carbazole-containing lead compound 6a (compound 44 in Cheng et al.) achieved CB2 Ki = 6.98 nM with CB1 Ki > 10,000 nM (selectivity >1,430-fold) in radioligand displacement assays using [³H]CP55,940 on hCB2-CHO and hCB1-CHO cell homogenates [2]. This differential potency reflects the known sensitivity of this chemotype to the N-arylamide substituent, where the 3-phenylpropanamide group (present in the target compound) represents a distinct pharmacophoric choice compared to the carbazole amide found in higher-potency analogs.

cannabinoid receptor CB2 antagonist selectivity binding assay

Evidence Item 3: Core Chemotype Antiglycation Potential vs. Standard Rutin Baseline

While compound-specific antiglycation data for 865286-13-1 have not been published in peer-reviewed literature, the core scaffold 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been evaluated in a series of 25 derivatives for antiglycation activity. In this study, the most active compounds (derivatives 1–6 and 8) exhibited IC₅₀ values ranging from 160.2 to 290.17 µM, all superior to the standard drug rutin (IC₅₀ = 295.09 ± 1.04 µM) [1]. The target compound shares the 2-methoxyphenyl substitution pattern at the oxadiazole 5-position found in the active antiglycation series, but differs by bearing a 3-phenylpropanamide chain at position 2 instead of a directly attached phenyl ring. This structural divergence may influence both the intrinsic antiglycation potency and physicochemical properties relevant to procurement decisions.

antiglycation AGE inhibition diabetic complications oxadiazole SAR

Evidence Item 4: Oxadiazole Regioisomerism Impact on CB2 Affinity — 1,2,4 vs 1,3,4 Core

In a direct comparative study of N-aryl-oxadiazolyl-propionamides, the 1,3,4-oxadiazole regioisomers (9a and 9b) exhibited 10- and 50-fold reduced CB2 receptor affinity compared to their corresponding 1,2,4-oxadiazole counterparts (1a and 1b), respectively [1]. This finding establishes that the 1,3,4-oxadiazole core—precisely the heterocyclic scaffold present in 865286-13-1—confers a distinct (and for certain applications, potentially advantageous) affinity profile compared to the more common 1,2,4-oxadiazole scaffold used in many CB2 ligand programs. The target compound specifically combines the 1,3,4-oxadiazole core with a 3-phenylpropanamide N-substituent, a combination not systematically explored in published CB2 SAR studies.

oxadiazole regioisomer CB2 affinity bioisosterism radioligand development

Best-Fit Research and Industrial Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (865286-13-1)


Scenario 1: CB2 Receptor Antagonist Tool Compound for Cannabinoid System Pharmacology

With a measured CB2 antagonist IC₅₀ of 644 nM and a CB1/CB2 selectivity ratio of approximately 15.5-fold in calcium mobilization assays [1], 865286-13-1 serves as a moderate-affinity, moderate-selectivity CB2 antagonist. It is suitable as a structurally distinct reference compound in programs that require a non-carbazole, 3-phenylpropanamide-substituted oxadiazole chemotype to complement high-potency CB2 agonist or antagonist tool sets. Its 1,3,4-oxadiazole core provides a scaffold that is 10- to 50-fold lower in CB2 affinity than analogous 1,2,4-oxadiazole regioisomers [2], enabling researchers to probe the impact of oxadiazole regioisomerism on receptor binding kinetics and downstream signaling bias.

Scenario 2: Positional Isomer Comparator in Oxadiazole SAR Studies

The ortho-methoxy substitution pattern on the 5-phenyl ring of 865286-13-1 distinguishes it from the meta-methoxy positional isomer (CAS 941937-57-1) . This pair forms a minimal chemical perturbation series—identical molecular formula, identical molecular weight, differing only in methoxy group position—making them ideal comparator compounds for isolating the effect of regioisomeric substitution on target engagement, cellular permeability, and metabolic stability. Research groups conducting systematic SAR exploration of 1,3,4-oxadiazole-based ligands are advised to procure both isomers in parallel to establish robust structure–activity relationships.

Scenario 3: Antiglycation Screening with an Extended 2-(2-Methoxyphenyl)-1,3,4-oxadiazole Scaffold

Based on class-level evidence that 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit antiglycation IC₅₀ values (160.2–290.17 µM) superior to the standard rutin (295.09 µM) [3], 865286-13-1 represents a structurally elaborated analog in which the 5-phenyl ring of the antiglycation core is replaced by a 3-phenylpropanamide chain linked via an amide bond at position 2 of the oxadiazole. This structural extension is expected to alter both the hydrogen-bonding capacity and the lipophilicity of the molecule, potentially affecting AGE inhibition kinetics and protein binding. The compound is recommended for inclusion in antiglycation screening cascades where diversification beyond simple 2,5-diaryl-oxadiazoles is desired.

Scenario 4: Procurement for Focused 1,3,4-Oxadiazole Library Design

For organizations building targeted screening libraries around the 1,3,4-oxadiazole privileged scaffold, 865286-13-1 represents a specific chemotype entry combining: (i) an ortho-methoxyphenyl group at position 5, (ii) a 1,3,4-oxadiazole core (distinct from 1,2,4-oxadiazole), and (iii) a 3-phenylpropanamide N-acyl substituent—a combination not extensively covered in published CB2 or antiglycation SAR datasets [1] [2] [3]. The compound is commercially available at ≥95% purity (catalog number CM995491) , enabling rapid acquisition without custom synthesis delays. Its molecular formula (C₁₈H₁₇N₃O₃) and moderate molecular weight (323.35 g·mol⁻¹) place it within lead-like chemical space (MW < 350, cLogP estimated ~3.0), making it a pragmatically attractive entry point for hit expansion and scaffold hopping exercises.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.